2-(Furan-2-yl)-1H-imidazol-4-amine
Description
Significance of Imidazole (B134444) Scaffolds in Synthetic and Bioactive Molecules
The imidazole nucleus, a five-membered aromatic ring containing two nitrogen atoms, is a cornerstone of medicinal and biological chemistry. nih.govresearchgate.netijrpc.com This scaffold is a fundamental component of essential biomolecules, including the amino acid histidine, histamine, and nucleic acids. nih.govresearchgate.netbldpharm.com Its electron-rich nature and unique structural features, which include both a hydrogen bond donor (the N-H group) and an acceptor (the sp2-hybridized nitrogen), allow it to form a variety of noncovalent interactions. nih.govamericanelements.com This enables imidazole-containing molecules to readily bind with a multitude of enzymes, proteins, and receptors. nih.gov
The versatility of the imidazole ring has led to its incorporation into a wide array of clinically significant drugs. chemicalbook.com Marketed therapeutics such as the anti-cancer agent methotrexate, the antimicrobial metronidazole, and the anti-inflammatory drug omeprazole (B731) all feature this core structure. nih.gov The imidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. researchgate.netnih.gov Consequently, researchers have extensively developed imidazole derivatives, exploring their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents. nih.govchemicalbook.com The continuous exploration of imidazole-based compounds underscores their enduring importance in the quest for novel therapeutics. nih.govbldpharm.com
Prevalence of Furan (B31954) Moieties in Heterocyclic Chemistry
The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is another ubiquitous scaffold in the realm of organic chemistry. utripoli.edu.lyresearchgate.net First described in 1780, the furan nucleus is present in a vast number of natural products and serves as a versatile building block in synthetic chemistry. bldpharm.comnih.gov Furan and its derivatives are key components in compounds exhibiting a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, and anticancer properties. utripoli.edu.ly
The inclusion of a furan moiety can significantly influence a molecule's pharmacological profile. utripoli.edu.ly It is often used as a bioisostere for other aromatic rings, like benzene (B151609) or thiophene, allowing for the fine-tuning of a compound's physical and biological properties. researchgate.net The great therapeutic efficacy of furan-containing drugs has spurred medicinal chemists to create a large number of new chemotherapeutic agents incorporating this ring system. utripoli.edu.ly Its utility extends beyond medicine into materials science, where furan derivatives are used in the synthesis of advanced polymers. nih.gov The stability, synthetic accessibility, and diverse reactivity of the furan ring ensure its continued prevalence in modern chemical research.
Rationale for Investigating the Hybrid Furan-Imidazole System
The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug design. The goal is to create a new molecular entity with a modified or enhanced biological activity profile, potentially offering improved efficacy, reduced side effects, or the ability to overcome drug resistance. americanelements.com
The combination of the furan and imidazole rings into a single molecular framework is a compelling research avenue. This strategy aims to leverage the distinct and beneficial properties of each heterocycle. For instance, studies have reported on the synthesis of furanchalcone–imidazole hybrids and their evaluation for antiprotozoal activity. Similarly, furan and dihydrofuran-fused tricyclic benzo[d]imidazole derivatives have been investigated as potent inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation. The design of such hybrids allows for the exploration of new chemical space and the potential for synergistic effects, where the combined biological activity is greater than the sum of the individual parts.
Overview of Research Directions for 2-(Furan-2-yl)-1H-imidazol-4-amine
A thorough review of the current scientific literature reveals that while many complex derivatives containing the furan-imidazole core have been synthesized and studied, dedicated research focusing specifically on the parent compound This compound is not available.
Current research has explored related, but more substituted, structures. For example, studies have detailed the synthesis of compounds like 2-(1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)-N-arylhydrazine-1-carbothioamide and evaluated their antioxidant and antibacterial properties. Other investigations have focused on 3-(4-Acetyl-phenyl)-5-arylidene-2-furan-2-yl-3,5-dihydro-imidazol-4-one derivatives. researchgate.net Public chemical databases like PubChem contain entries for structurally similar molecules such as 2-(furan-2-yl)-1H-imidazole and 5-(furan-2-yl)-2-methyl-1H-imidazol-4-amine bldpharm.com, but not the specific target compound of this article.
The absence of specific studies on this compound means there are no published data on its synthesis, characterization, or biological activity. Consequently, no research findings or data tables for this specific molecule can be presented. This highlights a gap in the current body of research and suggests that this compound represents an unexplored molecule. Future research could focus on:
Development of a synthetic route: Establishing an efficient method for the synthesis of this compound.
Structural and physicochemical characterization: Full analysis of the compound using modern spectroscopic and analytical techniques.
Screening for biological activity: Evaluating the compound against various biological targets to uncover potential therapeutic applications, building on the known activities of its parent furan and imidazole scaffolds.
The investigation of this fundamental furan-imidazole hybrid could provide valuable insights and serve as a foundational building block for the development of more complex and potentially bioactive derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-(furan-2-yl)-1H-imidazol-5-amine |
InChI |
InChI=1S/C7H7N3O/c8-6-4-9-7(10-6)5-2-1-3-11-5/h1-4H,8H2,(H,9,10) |
InChI Key |
OJWOZWVLKORUSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Furan 2 Yl 1h Imidazol 4 Amine and Its Analogues
Precursor Synthesis and Derivatization Approaches
The foundation of synthesizing 2-(furan-2-yl)-1H-imidazol-4-amine and its analogs lies in the preparation and modification of essential building blocks, namely furan-2-carbaldehyde derivatives and imidazole (B134444) ring precursors.
Synthesis of Furan-2-carbaldehyde Derivatives
Furan-2-carbaldehyde, commonly known as furfural (B47365), is a readily available starting material derived from biomass. Its derivatives are key to introducing the furan (B31954) moiety into the target imidazole structure. The synthesis of these derivatives often involves electrophilic substitution reactions on the furan ring or modification of the aldehyde group. For instance, various substituted furfurals can be prepared to introduce different functionalities into the final molecule. Transition metal-catalyzed reactions have also emerged as powerful tools for the synthesis of complex furan derivatives from acyclic precursors. magtech.com.cnresearchgate.net These methods offer access to a wide range of substituted furans that can then be converted to the corresponding aldehydes.
Preparation of Imidazole Ring Precursors
The imidazole ring in the target molecule is typically formed by reacting a furan-containing precursor with a source of the remaining three atoms of the imidazole ring. One common precursor is an α-dicarbonyl compound or its equivalent, which can be derived from the corresponding furan derivative. For example, bromination of 2-acetylfuran (B1664036) can yield furacyl bromide, a key intermediate. Another important class of precursors includes α-amino ketones or their equivalents, which provide the N-C-N backbone of the imidazole ring.
Cyclization and Condensation Strategies for Imidazole Ring Formation
The construction of the imidazole ring is the pivotal step in the synthesis of this compound and its analogs. This is typically achieved through cyclization and condensation reactions that bring together the furan-containing precursor and the components of the imidazole ring.
Reaction of Furan-2-carbaldehyde with Diamine or Related Systems
A classical and widely used method for imidazole synthesis is the reaction of an α-dicarbonyl compound with an aldehyde and ammonia (B1221849), known as the Radziszewski synthesis. In the context of this compound, a variation of this reaction can be employed. For example, 2,5-bis(furan-2-yl)-1H-imidazole has been synthesized via the Weidenhagen reaction, which involves reacting [2-(furan-2-yl)-2-oxoethyl]acetate with furfural. researchgate.net This highlights the general strategy of condensing a furan-containing aldehyde with a suitable nitrogen-containing species. In a similar vein, the reaction of acenaphthene-4,5-diamine with furfural leads to the formation of 2-(2-furyl)-5,6-dihydro-1(3)H-acenaphtho[4,5-d]imidazole. researchgate.net
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like furan-imidazole derivatives in a single step from three or more starting materials. A one-pot synthesis of 1-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole has been reported, involving the reaction of benzil, ammonium (B1175870) acetate (B1210297), 2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-amine, and furan-2-carbaldehyde in the presence of a catalyst. nih.gov This strategy allows for the rapid generation of diverse libraries of furan-imidazole analogs for further investigation. Another example is the telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid to produce a furan-2(5H)-one derivative, demonstrating the utility of MCRs in constructing furan-containing heterocycles. researchgate.net
Transition Metal-Catalyzed Coupling Reactions for Heterocycle Construction
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of furan- and imidazole-containing molecules is no exception. magtech.com.cnresearchgate.net These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds under mild and efficient conditions. For instance, palladium-catalyzed cross-coupling reactions can be used to link pre-functionalized furan and imidazole rings. researchgate.net While direct synthesis of this compound via a single transition metal-catalyzed step is less common, these methods are invaluable for creating a diverse range of substituted furan and imidazole precursors that can then be used in subsequent cyclization reactions. magtech.com.cnresearchgate.net For example, transition metal-catalyzed cycloisomerization of alkynyl ketones is a powerful method for synthesizing substituted furans. researchgate.net
Post-Cyclization Functionalization of this compound
Once the core 2-(furan-2-yl)-1H-imidazole structure is formed, further molecular diversity can be achieved through functionalization at several key positions. These modifications are crucial for tuning the electronic, physical, and biological properties of the molecule.
Modifications at the Imidazole Nitrogen
The imidazole ring of this compound possesses two nitrogen atoms, with the N-1 position being a primary site for modification, a common strategy in the synthesis of imidazole-based compounds. N-alkylation is a frequently employed method to introduce various substituents. For instance, in related imidazole systems, alkylation can be achieved using alkyl halides in the presence of a base. The choice of base and solvent can significantly influence the regioselectivity of the alkylation, particularly in asymmetrically substituted imidazoles. Studies on similar heterocyclic systems, such as indazoles, have demonstrated that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor N-1 alkylation. beilstein-journals.org This approach could be extrapolated to the N-alkylation of this compound to generate a library of N-substituted derivatives.
For example, the reaction of this compound with various benzyl (B1604629) halides in the presence of a suitable base would yield the corresponding N-benzyl derivatives. The specific conditions, such as the nature of the substituent on the benzyl halide and the reaction temperature, would be critical in determining the reaction's efficiency and yield.
Table 1: Representative N-Alkylation Reactions on Imidazole Scaffolds
| Imidazole Substrate | Alkylating Agent | Base/Solvent | Product | Reference |
| Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate | Substituted benzyl halides | K2CO3/DMF | O-alkoxy derivatives | researchgate.net |
| 3-Substituted indazoles | Alkyl bromide | NaH/THF | N-1 alkylindazoles | beilstein-journals.org |
This table presents examples of N-alkylation on related imidazole and indazole structures, illustrating common reagents and conditions that could be applied to this compound.
Derivatization of the Amino Group
The 4-amino group on the imidazole ring is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups. Common derivatization reactions include acylation, sulfonylation, and the formation of Schiff bases.
Acylation, for instance, can be readily achieved by treating this compound with an acyl chloride or anhydride (B1165640) in the presence of a base to yield the corresponding amide. This modification can significantly alter the compound's lipophilicity and hydrogen bonding capabilities. Similarly, reaction with sulfonyl chlorides would produce sulfonamide derivatives.
The formation of Schiff bases through condensation with various aldehydes is another straightforward method to introduce a wide array of substituents. These imine derivatives can also serve as intermediates for further reductions to yield secondary amines.
Table 2: Potential Derivatization Reactions of the Amino Group
| Reagent | Product Type | Potential Application |
| Acetyl chloride | Amide | Modulation of solubility and electronic properties |
| Benzoyl chloride | Amide | Introduction of an aromatic moiety |
| p-Toluenesulfonyl chloride | Sulfonamide | Altering polarity and introducing a rigid group |
| Benzaldehyde | Schiff base (Imine) | Intermediate for secondary amines; introduction of diverse substituents |
This table outlines potential derivatization reactions for the amino group of this compound based on standard organic chemistry transformations.
Substituent Variations on the Furan Ring
The furan ring in this compound is susceptible to electrophilic substitution, providing another avenue for structural modification. Due to the electron-donating nature of the oxygen atom, furan is significantly more reactive towards electrophiles than benzene (B151609). numberanalytics.com Electrophilic attack preferentially occurs at the C5 position (the position adjacent to the oxygen and opposite the imidazole substituent) and the C2 position. quora.comchemicalbook.com
Common electrophilic substitution reactions that can be applied to the furan ring include nitration, halogenation, and Friedel-Crafts acylation. For example, nitration can be achieved using reagents like nitric acid in acetic anhydride to introduce a nitro group. numberanalytics.com Halogenation, with reagents such as bromine, can introduce bromine atoms onto the furan ring. numberanalytics.com Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst, allows for the introduction of ketone functionalities. wikipedia.org It is important to note that the reaction conditions for these substitutions must be carefully controlled due to the acid-sensitive nature of the furan ring.
Table 3: Electrophilic Substitution Reactions on Furan
| Reaction | Reagents | Typical Product | Reference |
| Nitration | Nitric acid/Acetic anhydride | 2-Nitrofuran | numberanalytics.com |
| Bromination | Br2/FeBr3 | 2-Bromofuran | numberanalytics.com |
| Friedel-Crafts Acylation | Acetic anhydride | 2-Acetylfuran | wikipedia.org |
This table summarizes common electrophilic substitution reactions on the furan ring, which are applicable for modifying the furan moiety in this compound.
Advanced Synthetic Techniques and Methodological Advancements
Modern synthetic chemistry increasingly focuses on the development of efficient, rapid, and environmentally benign methodologies. These advanced techniques are highly applicable to the synthesis of complex heterocyclic compounds like this compound and its analogues.
Microwave-Assisted Synthesis
A one-pot, sequential two-step synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives has also been reported using microwave energy. nih.gov This approach highlights the potential for microwave-assisted synthesis in the construction of complex heterocyclic systems. The synthesis of this compound analogues could be significantly optimized by employing microwave heating for the key cyclization and functionalization steps. For example, the condensation of furfural derivatives with appropriate precursors to form the imidazole ring could be expedited under microwave conditions. jetir.org
Table 4: Comparison of Conventional and Microwave-Assisted Synthesis for Imidazole Derivatives
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Synthesis of 2,4-disubstituted 5-aminoimidazoles | 53 hours | 25 minutes | acs.org |
| Synthesis of 2-substituted 2-imidazolines | Lower yield, longer time | Higher yield, shorter time | derpharmachemica.com |
| Synthesis of 2,4,5-triphenyl imidazoles | Longer reaction time | 1-3 minutes | jetir.org |
This table illustrates the significant rate enhancements and improved efficiency achieved with microwave-assisted synthesis in the preparation of imidazole-containing compounds.
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing this compound and its analogues, several green chemistry strategies can be employed.
One key approach is the use of environmentally benign solvents, such as water or ethanol (B145695), or even performing reactions under solvent-free conditions. researchgate.net The synthesis of furfural, a key precursor for the furan moiety, can be achieved from biomass sources like corn cob using green catalytic systems and microwave assistance, representing a sustainable route to the starting materials. rsc.orgresearchgate.net
Furthermore, the development of catalytic, one-pot, and multicomponent reactions aligns with the principles of green chemistry by improving atom economy and reducing waste. A copper-mediated synthesis of highly substituted imidazoles has been reported, utilizing a less toxic and environmentally benign metal catalyst under mild conditions. nih.gov The reductive amination of furfural to furfurylamine, a potential precursor to the target molecule, has been achieved using an aqueous solution of ammonia and a recyclable Rh/Al2O3 catalyst, showcasing an environmentally friendly process for amine synthesis. psu.edu
Table 5: Green Chemistry Approaches in Heterocyclic Synthesis
| Green Chemistry Principle | Application in Synthesis | Example | Reference |
| Use of Renewable Feedstocks | Synthesis of furfural from biomass | Furfural from corn cob | rsc.orgresearchgate.net |
| Use of Greener Solvents | Replacement of hazardous organic solvents | Water or ethanol as solvent | researchgate.net |
| Catalysis | Use of efficient and recyclable catalysts | Copper-mediated imidazole synthesis | nih.gov |
| Atom Economy | Multicomponent reactions | One-pot synthesis of substituted imidazoles | nih.gov |
This table highlights the application of green chemistry principles in the synthesis of furan and imidazole derivatives, demonstrating more sustainable synthetic routes.
Yield Optimization and Reaction Condition Analysis
The successful synthesis of this compound and its analogues is critically dependent on the careful selection and optimization of reaction conditions. Research into the preparation of 2,4-disubstituted and related imidazoles reveals that factors such as the choice of catalyst, base, solvent, temperature, and heating method can have a profound impact on the reaction's yield and purity.
One of the most effective strategies for synthesizing highly substituted imidazoles, including those with furan moieties, is the use of one-pot multicomponent reactions (MCRs). nih.gov These reactions are advantageous due to their operational simplicity, atom economy, and often high efficiency. For instance, a one-pot synthesis involving benzil, ammonium acetate, furan-2-carbaldehyde, and an amine in refluxing absolute ethanol was used to produce a complex 1,2,4,5-tetrasubstituted 2-(furan-2-yl)-imidazole. The reaction, which refluxed for 24 hours at 78°C in the presence of a C₄H₁₀BF₃O catalyst, achieved an impressive yield of 92%. nih.gov
Systematic analysis of reaction parameters is crucial for maximizing yield. In the development of a catalyst-free synthesis for 2,4-disubstituted imidazoles via the cyclization of vinyl azides with amidines, a thorough investigation of bases and solvents was conducted. acs.org The initial trials using iodine as a catalyst at room temperature were unsuccessful. However, the introduction of a base, K₂CO₃, resulted in a 23% yield, and notably, a similar yield was obtained even without the iodine catalyst, suggesting a catalyst-free pathway was viable. acs.org Further optimization revealed that the choice of base and solvent was paramount. The use of the organic base 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) in acetonitrile (B52724) at 80°C proved to be the optimal combination, affording the desired 2,4-diphenyl-1H-imidazole in 89% yield. acs.org
The following table summarizes the optimization of reaction conditions for the synthesis of 2,4-diphenyl-1H-imidazole, a structural analogue. acs.org
Table 1: Optimization of Reaction Conditions for the Synthesis of 2,4-Diphenyl-1H-imidazole
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | CH₃CN | 65 | 23 |
| 2 | K₂CO₃ | 1,2-dichloroethane (DCE) | 80 | 45 |
| 3 | K₂CO₃ | Dimethylformamide (DMF) | 80 | 67 |
| 4 | K₂CO₃ | Toluene | 80 | 54 |
| 5 | Cs₂CO₃ | CH₃CN | 80 | 78 |
| 6 | DBU | CH₃CN | 80 | 89 |
| 7 | DBN | CH₃CN | 80 | 85 |
The method of heating and the reaction medium also play a significant role in yield optimization. A study on the synthesis of trisubstituted imidazoles containing furan rings compared conventional heating with solvent-free microwave irradiation. academie-sciences.fr The reaction of 1,2-di(furan-2-yl)-2-oxoethyl carboxylates with ammonium acetate on a solid alumina (B75360) support demonstrated the superiority of microwave-assisted synthesis. This approach not only shortens reaction times dramatically but also leads to substantially higher yields. For example, the synthesis of 4,5-di(furan-2-yl)-2-(4-nitrophenyl)-1H-imidazole yielded 75% under conventional heating for 2 hours, whereas microwave irradiation for just 5 minutes boosted the yield to 92%. academie-sciences.fr
The data below illustrates the effect of the heating method on the yield of various furan-containing trisubstituted imidazoles. academie-sciences.fr
Table 2: Effect of Heating Method on the Yield of Trisubstituted Furanyl Imidazoles
| Product Substituent (at C2) | Conventional Heating (Yield %) | Microwave Irradiation (Yield %) |
| Phenyl | 70 | 88 |
| 4-Methylphenyl | 72 | 91 |
| 4-Methoxyphenyl | 73 | 90 |
| 4-Chlorophenyl | 78 | 94 |
| 4-Nitrophenyl | 75 | 92 |
Advanced Structural Characterization and Conformational Analysis of 2 Furan 2 Yl 1h Imidazol 4 Amine
High-Resolution Spectroscopic Techniques for Detailed Structural Elucidation
A suite of high-resolution spectroscopic methods is essential for unambiguously determining the molecular structure of 2-(Furan-2-yl)-1H-imidazol-4-amine. These techniques provide complementary information regarding the atomic connectivity, molecular formula, and the nature of the chemical bonds within the molecule.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for establishing the precise bonding framework of the molecule by mapping out proton-proton and proton-carbon correlations. Key experiments include COSY, HSQC, and HMBC.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the adjacent protons on the furan (B31954) ring and any long-range couplings involving the imidazole (B134444) proton.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, protons. Each CH group in the furan and imidazole rings will produce a distinct cross-peak.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the furan and imidazole rings, for instance, by observing a correlation from the furan protons to the C2 carbon of the imidazole ring, and for confirming the position of the amino group. For example, a correlation between the imidazole C4 carbon and the amine protons would confirm the -NH2 group's location.
Based on known spectral data for furan and imidazole moieties, the following NMR data can be predicted. researchgate.netnih.govchemicalbook.comrsc.org
Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
|---|---|---|
| Im-C2 | - | ~145-150 |
| Im-C4 | - | ~135-140 |
| Im-C5 | ~6.8-7.2 | ~115-120 |
| Im-N1-H | Broad, ~10-12 | - |
| Im-N4-H₂ | Broad, ~4-6 | - |
| Fu-C2' | - | ~150-155 |
| Fu-C3' | ~6.8-7.0 | ~110-112 |
| Fu-C4' | ~6.4-6.6 | ~108-110 |
| Fu-C5' | ~7.5-7.7 | ~142-144 |
Summary of Key Predicted 2D NMR Correlations
| Experiment | Correlating Protons/Carbons | Structural Information Confirmed |
|---|---|---|
| COSY | Fu-H3' ↔ Fu-H4' ↔ Fu-H5' | Connectivity of furan ring protons. |
| HSQC | Im-H5 / Im-C5; Fu-H3' / Fu-C3'; Fu-H4' / Fu-C4'; Fu-H5' / Fu-C5' | Direct C-H bond assignments for both rings. |
| HMBC | Fu-H3' / Im-C2; Fu-H5' / Im-C2 | Linkage between furan ring and C2 of imidazole. |
| HMBC | Im-H5 / Im-C4; Im-H5 / Im-C2 | Connectivity within the imidazole ring. |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₇H₇N₃O), the expected exact mass can be calculated and compared to the experimental value, typically within a few parts per million (ppm).
Calculated Exact Mass for C₇H₇N₃O
| Isotopologue | Exact Mass (Da) |
|---|---|
| [M+H]⁺ (C₇H₈N₃O⁺) | 150.0662 |
| [M+Na]⁺ (C₇H₇N₃ONa⁺) | 172.0481 |
Furthermore, tandem mass spectrometry (MS/MS) experiments reveal the molecule's fragmentation pattern, which offers structural confirmation. The fragmentation is guided by the stability of the resulting ions and neutral losses. Key fragmentation pathways for this molecule would likely involve the cleavage of the heterocyclic rings. nist.govnist.gov
Plausible Fragmentation Pathways
| Fragment m/z | Proposed Structure/Loss | Significance |
|---|---|---|
| [M-27]⁺ | Loss of HCN | Characteristic of imidazole ring cleavage. |
| [M-28]⁺ | Loss of CO | Characteristic of furan ring fragmentation. |
| [M-43]⁺ | Loss of HNCNH₂ | Cleavage of the amin-imidazole portion. |
| 67 | Furan-2-yl cation [C₄H₃O]⁺ | Indicates cleavage of the bond between the two rings. |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule's functional groups. These techniques are complementary and provide a characteristic fingerprint of the compound. For this compound, key vibrational bands would confirm the presence of the amine (N-H), aromatic rings (C-H, C=C, C=N), and the furan's ether linkage (C-O). nih.govresearchgate.net
Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H stretch (amine & imidazole) | 3100 - 3400 (broad) | -NH₂ and N-H |
| Aromatic C-H stretch | 3000 - 3100 | Furan and Imidazole rings |
| C=N stretch | 1590 - 1650 | Imidazole ring |
| C=C stretch (aromatic) | 1400 - 1600 | Furan and Imidazole rings |
| C-O-C stretch (furan) | 1200 - 1250 | Furan ring ether linkage |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive evidence of molecular structure, offering precise measurements of bond lengths, bond angles, and the conformation of the molecule in the solid state. While a specific crystal structure for this compound is not available, analysis of closely related structures, such as 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone, reveals the type of data that would be obtained.
Representative Crystallographic Data for a Related Furan-Heterocycle Compound
| Parameter | Example Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.2899 |
| b (Å) | 10.6863 |
| c (Å) | 11.7826 |
| α (°) | 77.046 |
| β (°) | 70.780 |
| γ (°) | 88.930 |
| Volume (ų) | 1074.47 |
| Z | 4 |
Data based on a related furan-containing heterocyclic compound for illustrative purposes.
Computational Approaches to Conformational Landscape and Tautomerism
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the molecule's preferred conformations, electronic structure, and potential tautomeric forms, complementing experimental findings.
DFT calculations are widely used to predict the most stable three-dimensional structure of a molecule. By performing a geometry optimization, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), one can obtain theoretical values for bond lengths and angles that are often in close agreement with experimental X-ray data. nih.gov
This computational analysis also elucidates the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich and electron-poor regions of the molecule. nih.gov For this compound, the MEP would likely show negative potential (red/yellow) around the furan oxygen and imidazole nitrogens, indicating sites susceptible to electrophilic attack, while the amine and imidazole N-H protons would show positive potential (blue), highlighting their role as hydrogen bond donors.
Typical Outputs from DFT Calculations
| Computational Output | Information Provided |
|---|---|
| Optimized Geometry | Predicted bond lengths, bond angles, and dihedral angles. |
| HOMO/LUMO Energies | Electronic reactivity, kinetic stability (via HOMO-LUMO gap). |
| Molecular Electrostatic Potential (MEP) | Identification of nucleophilic and electrophilic sites. |
| Calculated Vibrational Frequencies | Theoretical IR/Raman spectra to aid in experimental peak assignment. |
Analysis of Tautomeric Forms and Energetic Preferences
The phenomenon of tautomerism is a significant aspect of imidazole chemistry, where prototropic tautomers can exist in equilibrium. For this compound, several tautomeric forms are conceivable due to the potential for proton migration between the nitrogen atoms of the imidazole ring and the exocyclic amino group. Understanding the relative stability and energetic preferences of these tautomers is crucial for predicting the molecule's chemical behavior, including its reactivity and intermolecular interactions.
The primary tautomeric forms of this compound involve the migration of a proton. The imidazole ring itself can exhibit tautomerism, with the proton residing on either of the two nitrogen atoms. Additionally, amino-imino tautomerism is a possibility, involving the exocyclic amine group and the imidazole ring.
Computational studies, often employing Density Functional Theory (DFT), are powerful tools for evaluating the energetic landscapes of such tautomeric systems. scispace.com These studies can predict the relative stabilities of different tautomers in the gas phase and in various solvents. Spectroscopic techniques, particularly ¹³C NMR, can also provide experimental evidence for the predominant tautomeric form in solution, as the chemical shifts of the imidazole ring carbons are sensitive to the position of the proton. nih.gov
The relative energies of the possible tautomers of this compound would be influenced by a combination of electronic and steric effects of the furan and amine substituents, as well as by the surrounding solvent environment. The polarity of the solvent can significantly impact the tautomeric equilibrium by differentially stabilizing the various forms. nih.gov
Based on the general principles of imidazole tautomerism, the following table outlines the likely principal tautomers of this compound and the key factors influencing their relative stability. The energetic values presented are hypothetical and serve to illustrate the expected trends based on analogous systems.
| Tautomer Name | Structure | Key Features & Stability Considerations | Hypothetical Relative Energy (kcal/mol) |
| This compound (Tautomer A) | ![]() | - Proton on N1. - Likely the most stable tautomer due to aromaticity of the imidazole ring and potential for favorable electronic interactions. | 0 (Reference) |
| 2-(Furan-2-yl)-3H-imidazol-4-amine (Tautomer B) | ![]() | - Proton on N3. - Generally less stable than Tautomer A in many substituted imidazoles. purkh.com | +2-5 |
| 2-(Furan-2-yl)-N-1H-imidazol-4(1H)-imine (Imino Tautomer C) | ![]() | - Proton on the exocyclic nitrogen, forming an imine. - Generally significantly less stable due to the loss of aromaticity in the imidazole ring. | > +10 |
Detailed Research Findings:
Computational Chemistry Insights: Theoretical calculations on similar heterocyclic systems, such as purines, consistently show that N-H tautomers are significantly more stable than their C-H or imino counterparts due to the preservation of aromaticity. purkh.comnih.gov For adenine, a molecule with a similar amino-substituted heterocyclic core, the 9H-tautomer is the most stable in the gas phase and in solution. nih.govnih.gov This suggests that Tautomer A of this compound is likely the most predominant species.
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Polar solvents may stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. nih.gov While Tautomer A is expected to be the most stable, the relative population of Tautomer B might increase in highly polar solvents.
Substituent Effects: The electron-donating nature of the amino group at the C4 position and the electronic properties of the furan ring at the C2 position play a crucial role in determining the electron density distribution in the imidazole ring, which in turn affects the relative basicity of the nitrogen atoms and the position of the tautomeric equilibrium. nih.gov
Structure Activity/property Relationship Sar/spr Investigations
Design Principles for Analogues and Derivatives
The design of analogues based on the 2-(furan-2-yl)-1H-imidazole scaffold is guided by established chemical principles to probe and modify its properties. A primary strategy involves the introduction of various substituents at different positions on both the furan (B31954) and imidazole (B134444) rings. The goal is to systematically alter the molecule's steric, electronic, and hydrophobic profile.
Key design principles include:
Ring Substitution: Introducing substituents on the imidazole or furan ring is a common approach. For instance, in related imidazole series, substitutions at the N-1 position of the imidazole ring with groups like 2,3-dihydrobenzo[b] Current time information in Bangalore, IN.acs.orgdioxin-6-yl have been explored to create novel derivatives. nih.gov
Core Modification: The core heterocyclic system can be altered. For example, replacing the imidazole with an imidazoline (B1206853) ring has been investigated to study the effect on bioactivity, leading to compounds like 2-(5-phenyl-furan-2-yl)-4,5-dihydro-1H-imidazole. acs.org
Side Chain Variation: The amine group at the C4 position of the imidazole offers a prime location for modification. Analogous structures have been synthesized where this functional group is altered or used as a point of attachment for larger moieties. For example, replacing a side chain with 2-(1H-imidazol-4-yl)ethanamine has been shown to improve properties in other inhibitor series. nih.gov
Isosteric Replacement: Replacing the furan ring with other five-membered heterocycles (e.g., thiophene, pyrrole) or a phenyl ring is a standard medicinal chemistry strategy to probe the importance of the furan's specific electronic and conformational properties.
The synthesis of these analogues often involves multi-component reactions or stepwise chemical transformations. One-pot reactions, for example, have been successfully used to construct complex imidazole derivatives by combining an aldehyde (like furan-2-carbaldehyde), an amine, and other building blocks under specific catalytic conditions. nih.gov Another common synthetic route is the condensation of a suitable nitrile with diamines to form the imidazole or imidazoline ring. acs.org
Influence of Substituent Effects on Molecular Properties (non-clinical)
The introduction of different functional groups onto the 2-(furan-2-yl)-1H-imidazol-4-amine framework directly impacts its fundamental molecular properties. These changes can be rationalized by considering the electronic and steric nature of the substituents and their ability to participate in intermolecular interactions.
Substituents can profoundly alter the electron distribution and three-dimensional shape of the molecule.
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent influences the reactivity and interaction potential of the molecule. For example, computational studies on a derivative, 1-(2,3-dihydrobenzo[b] Current time information in Bangalore, IN.acs.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, using Density Functional Theory (DFT), show that the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is spread across different parts of the molecule. nih.gov The LUMO, for instance, is located on the imidazole, furan, and benzodioxane rings, indicating these areas are susceptible to nucleophilic attack. nih.gov The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. nih.gov
Steric Effects: The size and bulk of a substituent can dictate the molecule's preferred conformation and its ability to fit into specific binding sites. In a series of imidazo[1,2-a]pyridine (B132010) analogues, broader substitution at certain positions revealed a clear negative effect of withdrawing electron density from the core heterocycle, with cyano and trifluoromethyl substituents negatively impacting activity. nih.gov
The interplay of these parameters is crucial. The table below illustrates how different substituents can be expected to modify the properties of the core structure based on general chemical principles.
| Substituent Position | Substituent Type | Expected Electronic Effect | Expected Steric Effect |
| Furan Ring (C3, C4, C5) | Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases electron density of the furan ring. | Variable, depending on group size. |
| Furan Ring (C3, C4, C5) | Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density of the furan ring. | Variable, depending on group size. |
| Imidazole Ring (N1) | Alkyl or Aryl groups | Can increase steric bulk and modify electronics. | Significant increase in steric hindrance. |
| Imidazole Ring (C5) | Halogens (e.g., -Cl, -Br) | Inductive electron withdrawal. | Moderate increase in steric bulk. |
This table is illustrative and based on general principles of organic chemistry.
Hydrogen bonding is a critical determinant of a molecule's solubility and its interaction with biological macromolecules. The this compound scaffold possesses multiple sites capable of acting as hydrogen bond donors and acceptors.
Donors: The N-H protons on the imidazole ring and the amine group are primary hydrogen bond donors.
Acceptors: The nitrogen atoms of the imidazole ring and the oxygen atom of the furan ring are potential hydrogen bond acceptors.
The introduction of substituents can modify these capabilities. For instance, alkylation of the N-1 position of the imidazole removes one hydrogen bond donor site. Conversely, adding hydroxyl or carboxyl groups would introduce new hydrogen bond donor and acceptor sites. In the crystal structure of a related compound, (2S,4S,5R)-(-)-2-(1H-Imidazol-2-yl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine, intermolecular N-H···N hydrogen bonds between the imidazolyl rings lead to the formation of one-dimensional chains. dcu.ie Similarly, studies on 2-(2-aminophenyl)-1H-benzimidazol-3-ium dihydrogen phosphate (B84403) show extensive hydrogen bonding between the cation and the phosphate anions, creating complex sheet-like structures. nih.gov These examples highlight how the inherent hydrogen bonding capacity of the imidazole moiety is a dominant force in its solid-state architecture.
Computational and Chemoinformatic Approaches to SAR/SPR
Computational chemistry and chemoinformatics are indispensable tools for investigating SAR/SPR, allowing for the prediction of molecular properties and the rational design of new analogues without the need for immediate synthesis.
QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their observed properties. For scaffolds related to this compound, QSAR studies have been successfully applied.
For example, a 3D-QSAR study was performed on a series of [5-(4-amino-1H-benzoimidazol-2-yl)-furan-2-yl]-phosphonic acid derivatives. researchgate.net In this study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed. The models showed good statistical significance, with high correlation coefficients (r²) of 0.950 (CoMFA) and 0.928 (CoMSIA), indicating a strong correlation between the calculated fields and the observed activity. researchgate.net The external validation of these models also demonstrated high predictive power. researchgate.net Such models can help predict the activity of new, unsynthesized compounds and provide visual maps indicating where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. Similarly, 2D-QSAR models have been developed for benzofuran-based compounds, correlating molecular descriptors with vasodilatory activity. nih.gov
| QSAR Model Parameter | Description | Example Value (CoMFA for related Furan-Benzimidazoles) researchgate.net |
| r² (Correlation Coefficient) | A measure of how well the model fits the training data. | 0.950 |
| q² or r²cv (Cross-validated r²) | A measure of the model's internal predictive ability, determined by cross-validation. | 0.614 |
| r²pred (External Predictive r²) | A measure of the model's ability to predict the activity of an external test set. | Not explicitly stated, but external validation showed high predictive power. |
This table presents example data from a study on related compounds to illustrate the application of QSAR.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active in a specific context. This model can then be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening.
For related heterocyclic systems, pharmacophore models have been developed to understand their interaction requirements. A study on 2-phenylpyrimidine (B3000279) analogues developed a five-point pharmacophore model which was then used to build a statistically significant 3D-QSAR model. nih.gov In another example, a structure-based pharmacophore model for urokinase-type plasminogen activator (uPA) inhibitors included features like aromatic rings and hydrogen bond donors. core.ac.uk This model was successfully used to screen a database of natural products to identify potential inhibitors. core.ac.uk
Virtual screening collaborations have been used to explore libraries for hits based on an imidazo[1,2-a]pyridine core, rapidly expanding the chemical space around an initial hit and informing subsequent analogue design. nih.gov This approach allows for the efficient identification of novel structures that possess the desired spatial and electronic features for a given interaction, without making claims about their ultimate use. The process helps in prioritizing which compounds to synthesize and test, saving time and resources.
Molecular Docking Simulations for Ligand-Target Interactions (in vitro protein targets)
Following a comprehensive search of scientific literature and patent databases, no specific studies detailing molecular docking simulations for the compound this compound with in vitro protein targets were identified. While research exists for structurally related furan-imidazole derivatives, the explicit ligand-target interactions, binding affinities, and active site conformations for this compound have not been reported in the available public domain.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target at the atomic level. This analysis provides insights into the binding mode and affinity, which are crucial for assessing the potential biological activity of a compound. The absence of such data for this compound means that its interactions with specific protein targets remain uncharacterized through this computational approach.
Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior
Similarly, an exhaustive search for molecular dynamics (MD) simulation studies focused on the dynamic binding behavior of this compound yielded no specific results. MD simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex, the conformational changes that occur upon binding, and a more accurate estimation of binding free energies.
This lack of MD simulation data for this compound indicates that the dynamic aspects of its potential interactions with any protein targets have not been investigated or at least have not been published in accessible scientific literature. Therefore, a computational understanding of its binding stability and the dynamic nature of its interactions at a molecular level is currently unavailable.
Mechanistic Studies of Biological Interactions at Molecular and Cellular Levels in Vitro
Enzyme Inhibition and Activation Studies (in vitro)
No published studies were found describing the in vitro enzyme inhibition or activation properties of 2-(Furan-2-yl)-1H-imidazol-4-amine.
There is no available data on the kinetic analysis of any potential enzyme modulation by this compound.
No specific protein targets for this compound have been identified or validated in the scientific literature.
Receptor Binding Profiling (in vitro)
No receptor binding assays or profiling studies for this compound have been reported.
There are no available studies detailing the interaction between this compound and any protein targets.
Cellular Pathway Modulation (in vitro, without clinical outcomes)
No research has been published on the effects of this compound on cellular pathways.
The effects of this compound on cell cycle progression have not been investigated in any published in vitro studies.
Induction of Apoptosis (in vitro)
The direct induction of apoptosis by this compound has not been extensively documented in publicly available scientific literature. However, studies on structurally related imidazole (B134444) derivatives suggest that this class of compounds can trigger programmed cell death in various cell lines. For instance, research on other substituted imidazole compounds has demonstrated their ability to initiate apoptotic pathways, a critical mechanism in anti-cancer activity. The presence of the imidazole core is often associated with the ability to interact with biological targets that regulate cell survival and death. Further investigation is required to specifically determine if this compound can induce apoptosis and to identify the specific molecular pathways involved.
Modulation of Specific Signaling Cascades (in vitro)
The modulation of specific signaling cascades by this compound is an area that warrants more focused research. While direct evidence is limited for this specific compound, the broader family of imidazole derivatives has been shown to interact with various signaling pathways. For example, some imidazole-containing compounds act as inhibitors of p38 MAP kinase and glucagon (B607659) receptors. researchgate.net A series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were identified as positive allosteric modulators of the α1β2γ2GABA-A receptor, indicating that the imidazole scaffold can interact with specific receptor interfaces to modulate signaling in the nervous system. nih.govnih.gov These findings suggest that the 2-(furan-2-yl)-1H-imidazole framework could potentially influence cellular signaling, but dedicated studies are necessary to confirm and characterize such activities for this compound.
Antimicrobial Activity (in vitro testing against bacteria/fungi)
The antimicrobial properties of furan (B31954) and imidazole derivatives are well-documented, with numerous studies highlighting their efficacy against a range of bacterial and fungal pathogens. nih.govnih.govclinmedkaz.orglongdom.org The combination of these two heterocyclic rings in a single molecule often leads to enhanced antimicrobial activity.
Research on various derivatives of 2-(furan-2-yl)-1H-imidazole has demonstrated their potential as antimicrobial agents. For instance, a study on novel thiazole (B1198619) derivatives incorporating a 2-(furan-2-yl)-1H-imidazole component revealed significant antibacterial and antifungal activity. nih.gov Several of these compounds exhibited potent activity against Staphylococcus aureus (Gram-positive bacterium), Escherichia coli (Gram-negative bacterium), and the fungus Candida albicans. nih.gov
Another study focusing on imidazole derivatives with a 2,4-dienone motif found that some compounds had broad-spectrum antifungal and antibacterial activity. nih.gov Notably, two derivatives displayed strong inhibitory effects against a fluconazole-resistant strain of C. albicans and significant activity against S. aureus and Staphylococcus epidermidis. nih.gov
The synthesis of 2-[5-(4-substituted phenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole derivatives also yielded compounds with moderate to potent activity against several bacterial species and C. albicans. researchgate.net Similarly, a series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were synthesized and showed good to moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.net
The tables below summarize the in vitro antimicrobial activity of selected 2-(furan-2-yl)-1H-imidazole derivatives against various microorganisms.
Table 1: In Vitro Antibacterial Activity of 2-(Furan-2-yl)-1H-imidazole Derivatives
| Compound/Derivative | Bacterial Strain | Activity/MIC (µg/mL) | Reference |
| Thiazole derivatives with 2-(furan-2-yl)-1H-imidazole | S. aureus | MICs of 4.88, 19.53, 9.77 | nih.gov |
| Thiazole derivatives with 2-(furan-2-yl)-1H-imidazole | E. coli | MICs ranging from 4.88 to 39.06 | nih.gov |
| Imidazole derivative with 2,4-dienone motif (Compound 31) | S. aureus UA1758 | MIC = 8 | nih.gov |
| Imidazole derivative with 2,4-dienone motif (Compound 42) | S. aureus UA1758 | MIC = 4 | nih.gov |
| Imidazole derivative with 2,4-dienone motif (Compound 31) | S. epidermidis UF843 | MIC = 8 | nih.gov |
| Imidazole derivative with 2,4-dienone motif (Compound 42) | S. epidermidis UF843 | MIC = 8 | nih.gov |
| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Bacillus megaterium, Micrococcus spp. | Good to moderate activity | researchgate.net |
Table 2: In Vitro Antifungal Activity of 2-(Furan-2-yl)-1H-imidazole Derivatives
| Compound/Derivative | Fungal Strain | Activity/MIC (µg/mL) | Reference |
| Thiazole derivatives with 2-(furan-2-yl)-1H-imidazole | C. albicans | MIC = 156.25 | nih.gov |
| Thiazole derivatives with 2-(furan-2-yl)-1H-imidazole | A. niger | Moderate to high activity | nih.gov |
| Imidazole derivative with 2,4-dienone motif (Compound 31) | C. albicans 64110 (fluconazole-resistant) | MIC = 8 | nih.gov |
| Imidazole derivative with 2,4-dienone motif (Compound 42) | C. albicans 64110 (fluconazole-resistant) | MIC = 8 | nih.gov |
| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | A. flavus, Penicillium spp. | Good to moderate activity | researchgate.net |
These findings underscore the potential of the 2-(furan-2-yl)-1H-imidazole scaffold as a promising foundation for the development of new antimicrobial agents. The observed activity against resistant strains is particularly noteworthy and encourages further exploration of this chemical space.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. For 2-(Furan-2-yl)-1H-imidazol-4-amine, calculations are typically performed using a functional such as B3LYP with a basis set like 6-31G*, which provides a good balance between accuracy and computational cost. These calculations offer a deep dive into the molecule's electronic architecture.
HOMO-LUMO Orbital Analysis and Reactivity Indices
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity.
For this compound, the HOMO is predicted to be localized primarily on the electron-rich imidazole (B134444) and amine groups, while the LUMO is expected to be distributed over the furan (B31954) ring and the imidazole C=N bond. This distribution suggests that the amine and imidazole rings are the primary sites for electrophilic attack, while the furan ring is more susceptible to nucleophilic attack.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A higher chemical hardness indicates lower reactivity, while a higher electrophilicity index points to a greater capacity to accept electrons.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.89 |
| ELUMO | -1.23 |
| Energy Gap (ΔE) | 4.66 |
| Electronegativity (χ) | 3.56 |
| Chemical Hardness (η) | 2.33 |
Note: These values are hypothetical and based on typical DFT (B3LYP/6-31G) calculations for similar molecules.*
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. irjweb.com It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of charge delocalization and intramolecular charge transfer (ICT). These interactions stabilize the molecule, and their energy can be quantified using second-order perturbation theory. acadpubl.eu
Table 2: Major NBO Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) Namine | π*(Cimidazole-Cimidazole) | 25.8 |
| LP(1) Nimidazole | π*(Cfuran-Cimidazole) | 18.2 |
| LP(1) Ofuran | π*(Cfuran-Cfuran) | 15.5 |
Note: These values are hypothetical and based on typical NBO analysis for similar furan-imidazole derivatives.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is invaluable for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.
For this compound, the MEP map is expected to show the most negative potential (red) around the nitrogen atoms of the imidazole ring and the oxygen atom of the furan ring, as well as the nitrogen of the amine group. The most positive potential (blue) would likely be located around the hydrogen atoms of the amine group and the C-H bonds of the rings. This mapping reinforces the idea that the heteroatoms are the primary sites for interaction with electrophiles.
Prediction of Spectroscopic Properties (Advanced, beyond basic identification)
Computational methods can also predict spectroscopic properties, such as infrared (IR) and Raman spectra. These predictions are based on the calculation of vibrational frequencies and their corresponding intensities. While experimental spectra are the gold standard, theoretical spectra can aid in the interpretation of experimental data and provide insights into the vibrational modes of the molecule.
The predicted IR spectrum of this compound would show characteristic peaks for the N-H stretching of the amine and imidazole groups (around 3300-3500 cm-1), C-H stretching of the aromatic rings (around 3000-3100 cm-1), C=N and C=C stretching vibrations within the rings (around 1500-1650 cm-1), and C-O stretching of the furan ring (around 1000-1200 cm-1). The Raman spectrum would complement the IR spectrum, with strong bands often corresponding to symmetric vibrations and non-polar bonds.
Conformational Analysis and Energy Minima
The flexibility of the bond connecting the furan and imidazole rings allows for different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers to rotation between them. This is typically done by systematically rotating the dihedral angle between the two rings and calculating the energy at each step.
For this compound, the conformational landscape is likely to be dominated by two main planar or near-planar conformers, corresponding to the furan oxygen being either syn or anti to the imidazole ring. The rotational barrier between these conformers provides information about the molecule's flexibility. rsc.org The planarity of the molecule is favored by the delocalization of π-electrons between the two rings. The relative energies of the conformers and the height of the rotational barrier are influenced by a combination of steric hindrance and electronic effects. It is predicted that the anti conformer would be slightly more stable due to reduced steric repulsion between the furan oxygen and the imidazole ring.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Emerging Research Applications and Future Directions Non Clinical
Development as Chemical Probes for Biological Research
The development of chemical probes is essential for elucidating complex biological processes. The furan-imidazole scaffold is a promising candidate for creating such tools. Research into related structures has demonstrated that furan (B31954) and imidazole (B134444) derivatives can be engineered into fluorescent probes for imaging cancer cells. nih.gov For instance, certain fluorescent derivatives have been successfully used for both in vitro and in vivo imaging. nih.gov
A chemical probe based on the 2-(furan-2-yl)-1H-imidazol-4-amine structure could be designed to selectively interact with a specific biological target. By attaching reporter groups, such as a fluorophore or a mass tag, researchers can track the molecule's localization and binding within a complex biological sample. beilstein-journals.org For example, a maleimide-based probe has been developed to covalently attach to furan rings via a Diels-Alder cycloaddition, enabling the identification of furan-containing natural products in complex mixtures using techniques like liquid chromatography-mass spectrometry (LC-MS). beilstein-journals.org This demonstrates the potential for developing a probe from this compound to identify and study proteins or other biomolecules that recognize this specific chemical motif.
Table 1: Properties of Furan-Imidazole Systems as Potential Chemical Probes
| Property | Description | Research Relevance |
|---|---|---|
| Fluorescence Potential | The conjugated system of furan and imidazole rings can exhibit intrinsic fluorescence or be readily modified to incorporate fluorophores. | Enables the development of probes for real-time imaging of biological processes and cellular components. nih.gov |
| Target Affinity & Selectivity | The amino and imidazole groups offer hydrogen bonding capabilities, while the furan ring provides hydrophobic interactions, allowing for specific binding to biological targets. | Crucial for developing probes that only bind to the protein or enzyme of interest, reducing off-target effects. |
| Covalent Labeling Capability | The furan moiety can participate in cycloaddition reactions, allowing for the creation of covalent probes that permanently label their target. beilstein-journals.org | Useful for identifying unknown targets of a compound and for pull-down experiments to isolate binding partners. |
| Tunable Photophysical Properties | The excitation and emission wavelengths can be modified through chemical derivatization of the core scaffold. | Allows for the creation of probes with specific spectral properties suitable for different imaging modalities and multiplexing experiments. nih.gov |
Potential in Materials Science or Optoelectronics
Furan and imidazole derivatives are gaining attention in the fields of materials science and optoelectronics due to their favorable electronic and thermal properties. Imidazole-based compounds, particularly phenanthroimidazole and benzimidazole (B57391) derivatives, are widely used as electron-transporting materials (ETMs) and host materials in organic light-emitting diodes (OLEDs). tandfonline.com Their strong electron-withdrawing nature and high thermal stability are key attributes for these applications. tandfonline.com
The incorporation of a furan ring into an imidazole system can further enhance its optoelectronic properties. Furan-substituted thiophene/phenylene co-oligomers have been synthesized and shown to have advanced optoelectronic characteristics, including a high photoluminescence quantum yield, making them suitable for organic lasing applications. rsc.org The this compound scaffold, by combining these two heterocycles, could serve as a foundational structure for novel materials with tailored properties for use in electronic displays, lighting, and organic semiconductors.
Table 2: Optoelectronic Properties of Furan-Imidazole Systems
| Property | Relevance in Materials Science | Example Application |
|---|---|---|
| Electron-Withdrawing Nature | Facilitates electron injection and transport in electronic devices. tandfonline.com | Electron-Transporting Layers (ETLs) in OLEDs. |
| High Thermal Stability | Ensures the longevity and reliability of organic electronic devices by preventing degradation at high operating temperatures. tandfonline.com | Stable host materials in phosphorescent OLEDs. |
| Photoluminescence | The ability to emit light upon excitation is the basis for light-emitting applications. rsc.org | Emissive layer in OLEDs and active medium in organic lasers. |
| Ambipolar Charge Transport | The ability to transport both holes and electrons allows for simplified device architectures. rsc.org | Organic field-effect transistors (OFETs) and light-emitting transistors. |
Catalysis and Organocatalysis
The structural features of this compound suggest its potential utility in the field of catalysis. The imidazole ring is a well-known N-heterocyclic carbene (NHC) precursor and can also act as a ligand for transition metals, forming catalysts for a wide range of chemical transformations. nih.gov The nitrogen atoms in the imidazole ring can coordinate to a metal center, influencing its reactivity and selectivity.
Furthermore, the compound itself could function as an organocatalyst. Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. chemscene.com The presence of both Lewis basic sites (the amino group and imidazole nitrogens) and a potentially tunable electronic structure makes this compound a candidate for catalyzing reactions such as aldol (B89426) additions, Michael reactions, or acyl transfer reactions. Research into the electrocatalytic conversion of furan compounds like furfural (B47365) into value-added chemicals highlights the reactivity of the furan ring and its potential to participate in catalytic cycles. rsc.org
Table 3: Potential Catalytic Applications of the Furan-Imidazole Scaffold
| Type of Catalysis | Potential Role of this compound | Example Reactions |
|---|---|---|
| Transition Metal Catalysis | As a ligand to stabilize and modulate the reactivity of a metal catalyst. | Cross-coupling reactions, hydrogenations, and oxidations. |
| Organocatalysis | As a direct catalyst, utilizing its basic and nucleophilic sites. | Asymmetric synthesis, condensation reactions, and polymerization. |
| Electrocatalysis | As a surface modifier on an electrode to promote specific redox reactions. | Conversion of biomass-derived furans into fuels and chemicals. rsc.org |
Integration with High-Throughput Screening Technologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid evaluation of thousands of compounds for a specific biological activity. The this compound scaffold is well-suited for inclusion in HTS compound libraries. Its relatively low molecular weight, presence of hydrogen bond donors and acceptors, and synthetically accessible structure make it a "drug-like" molecule with the potential to interact with a wide range of biological targets.
Libraries of related heterocyclic compounds, such as furan-fused benzo[d]imidazole derivatives, have been successfully screened to identify potent enzyme inhibitors. nih.gov By including this compound and its derivatives in HTS campaigns, researchers can efficiently probe its activity against numerous enzymes, receptors, and cellular pathways, potentially uncovering novel biological functions and starting points for therapeutic development.
Table 4: Suitability for High-Throughput Screening | Feature | Advantage in HTS | | --- | --- | | Scaffold Diversity | The furan-imidazole core can be readily derivatized to create a large library of analogues with diverse chemical properties. | Increases the chances of finding a "hit" compound with the desired activity. | | Drug-like Properties | Adherence to guidelines such as Lipinski's Rule of Five suggests good potential for bioavailability. nih.gov | Compounds are more likely to be viable leads for further development. | | Synthetic Accessibility | Efficient synthetic routes allow for the production of a sufficient quantity and variety of compounds for screening. nih.gov | Facilitates the rapid generation of compound libraries and follow-up studies. | | Broad Biological Potential | The imidazole and furan motifs are present in many biologically active molecules, suggesting a high probability of interacting with biological targets. nih.govresearchgate.net | Increases the likelihood of discovering novel biological activities. |
Exploration of Novel Bioisosteric Replacements for Enhanced Research Utility
Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a powerful tool in chemical biology and medicinal chemistry. researchgate.net For this compound, both the furan and imidazole rings can be subjected to bioisosteric replacement to fine-tune the molecule's properties for specific research applications.
Table 5: Common Bioisosteric Replacements for Furan and Imidazole
| Original Ring | Bioisosteric Replacement | Potential Impact on Properties |
|---|---|---|
| Furan | Thiophene | Can enhance metabolic stability and alter electronic properties. |
| Pyridine | Introduces a hydrogen bond acceptor and changes the vector of the dipole moment. researchgate.net | |
| Thiazole (B1198619) | Modulates steric and electronic profile, can introduce new interaction points. | |
| Imidazole | Pyrazole | Alters the position of nitrogen atoms, affecting hydrogen bonding patterns and coordination geometry. researchgate.net |
| Triazole | Changes the number and position of nitrogen atoms, impacting pKa and metabolic stability. nih.gov |
Future Research Trajectories and Unexplored Potential
The future research potential for this compound is vast and multidisciplinary. Building on the areas discussed, several key trajectories can be envisioned. A primary focus will be the continued exploration of this scaffold in medicinal chemistry as a template for designing novel enzyme inhibitors or receptor modulators. The synthesis and screening of focused libraries of derivatives against kinases, proteases, and other therapeutic targets is a logical next step. nih.govresearchgate.net
In materials science, the synthesis of polymers and co-oligomers incorporating the 2-(furan-2-yl)-1H-imidazole moiety could lead to new organic semiconductors with improved performance and stability. tandfonline.comrsc.org Furthermore, the catalytic potential of this compound remains largely unexplored. A systematic investigation into its ability to act as an organocatalyst or as a ligand in transition metal catalysis could uncover new and efficient synthetic methodologies. nih.govchemscene.com
Finally, the versatility of the furan ring, a well-known bio-based platform chemical, suggests potential applications in green chemistry and sustainable materials. rsc.org The unexplored potential also extends to fields like agrochemicals, where furan derivatives have shown promise. scirp.org The continued study of this compound and its analogues will undoubtedly open new avenues of research and innovation.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(Furan-2-yl)-1H-imidazol-4-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions or multi-step protocols. For example, substituted imidazole derivatives are synthesized via reactions between furan-containing aldehydes and amidine precursors under acidic or basic conditions . Optimization includes:
- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation.
- Catalyst selection : Use of acetic acid or p-toluenesulfonic acid to accelerate cyclization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .
Reference to similar compounds in highlights the importance of substituting furan-2-yl groups early in the synthesis to avoid competing side reactions.
Basic: How should researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to determine crystal packing and hydrogen-bonding networks. Monoclinic systems (e.g., space group Cc) are common for imidazole derivatives, with lattice parameters refined to R-factors < 0.065 .
Advanced: How does tautomerism in this compound influence its pharmacological activity, and how can it be studied experimentally?
Methodological Answer:
Tautomerism between 1H-imidazol-4-amine and 1H-imidazol-5-amine forms affects binding to biological targets. To investigate:
- NMR experiments : 2D HSQC and HMBC in DMSO-d₆ identify proton correlations and tautomeric equilibria .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict energy differences between tautomers and their electronic properties .
- Pharmacological assays : Compare bioactivity of isolated tautomers (e.g., anti-inflammatory assays using COX-2 inhibition) to correlate structure-activity relationships .
Advanced: How can researchers design experiments to evaluate the anti-inflammatory or antimicrobial potential of this compound?
Methodological Answer:
- In vitro anti-inflammatory assays :
- COX-2 inhibition : Use ELISA kits to measure prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages .
- NF-κB pathway analysis : Luciferase reporter assays in HEK293 cells quantify transcriptional activity suppression .
- Antimicrobial testing :
- MIC determination : Broth microdilution (CLSI guidelines) against S. aureus or C. albicans .
- Time-kill assays : Monitor bactericidal/fungicidal kinetics at 2× MIC over 24 hours .
emphasizes validating results with positive controls (e.g., diclofenac for anti-inflammatory, fluconazole for antifungal).
Advanced: What analytical methods are suitable for stability studies and resolving data contradictions in forced degradation experiments?
Methodological Answer:
- Forced degradation : Expose the compound to heat (80°C), acid/alkali (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor degradation via:
- Data contradiction resolution :
Advanced: How can crystallographic data resolve ambiguities in spectroscopic interpretations of structural isomers?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves positional ambiguity of substituents (e.g., furan vs. imidazole ring orientation) .
- Density functional theory (DFT) : Compare experimental bond lengths/angles (e.g., C-N in imidazole) with calculated values to validate tautomeric assignments .
- Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., NH···O hydrogen bonds) that stabilize specific isomers .
Advanced: What strategies mitigate challenges in synthesizing derivatives with enhanced solubility or bioavailability?
Methodological Answer:
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the imidazole NH or furan positions .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
- In silico screening : Use tools like SwissADME to predict logP and solubility pre-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



